molecular formula C26H21Cl2NO4S B11648929 (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11648929
M. Wt: 514.4 g/mol
InChI Key: AVQKRMHWEMFUFB-OYKKKHCWSA-N
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Description

(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of appropriate aldehydes and ketones with thiazolidinedione derivatives under acidic or basic conditions. The reaction may require catalysts such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylene groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, thiazolidinedione derivatives are known for their role in managing diabetes by improving insulin sensitivity. This compound may be explored for similar therapeutic applications.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in diabetic patients.

Uniqueness

What sets (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE apart is its unique substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C26H21Cl2NO4S

Molecular Weight

514.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H21Cl2NO4S/c1-2-32-23-13-18(9-12-22(23)33-16-19-5-3-4-6-21(19)28)14-24-25(30)29(26(31)34-24)15-17-7-10-20(27)11-8-17/h3-14H,2,15-16H2,1H3/b24-14-

InChI Key

AVQKRMHWEMFUFB-OYKKKHCWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4Cl

Origin of Product

United States

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